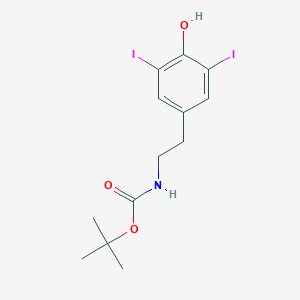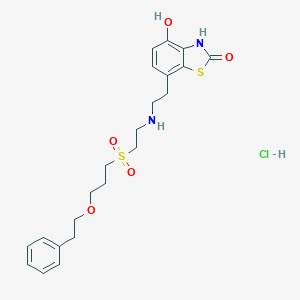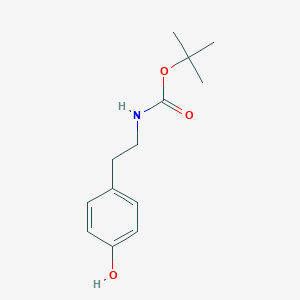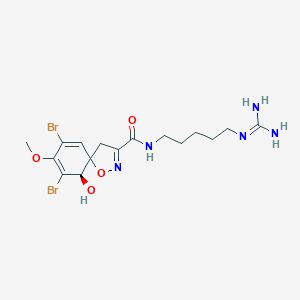
Aplysinamisine-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplysinamisine-II is a natural product that is isolated from the marine sponge Aplysina aerophoba. This compound has been found to have various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of Aplysinamisine-II is not fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell proliferation or viral replication. For instance, a study showed that Aplysinamisine-II inhibits the activity of DNA topoisomerase II, an enzyme that is essential for cell division.
Effets Biochimiques Et Physiologiques
Aplysinamisine-II has been found to have various biochemical and physiological effects. For instance, a study showed that Aplysinamisine-II induces apoptosis (programmed cell death) in cancer cells. Another study showed that Aplysinamisine-II inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Aplysinamisine-II is that it is a natural product, which means that it has a complex structure and may have unique biological activities that are not found in synthetic compounds. However, the limited availability of Aplysinamisine-II and its complex structure make it challenging to study. Moreover, the synthesis of Aplysinamisine-II is challenging and requires significant expertise in organic chemistry.
Orientations Futures
There are several future directions for research on Aplysinamisine-II. One possible direction is to investigate the potential of Aplysinamisine-II as a lead compound for drug development. Another direction is to study the mechanism of action of Aplysinamisine-II in more detail to identify its molecular targets. Moreover, future studies may investigate the potential of Aplysinamisine-II as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, Aplysinamisine-II is a natural product that has various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry. The synthesis of Aplysinamisine-II is challenging, but several synthetic routes have been proposed. Aplysinamisine-II has been found to have antitumor, antiviral, and antibacterial activities, and several studies have investigated its potential as a lead compound for drug development. Future research may investigate the mechanism of action of Aplysinamisine-II in more detail and its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Aplysinamisine-II has been found to have various biological activities, including antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of Aplysinamisine-II as a lead compound for drug development. For instance, a research group led by Professor Inoue reported that Aplysinamisine-II has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that Aplysinamisine-II has antiviral activity against the influenza virus.
Propriétés
Numéro CAS |
150417-68-8 |
|---|---|
Nom du produit |
Aplysinamisine-II |
Formule moléculaire |
C16H23Br2N5O4 |
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
(6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |
Clé InChI |
GCYSDIFCRYTRFB-KNVGNIICSA-N |
SMILES isomérique |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES canonique |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Synonymes |
aplysinamisine II aplysinamisine-II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



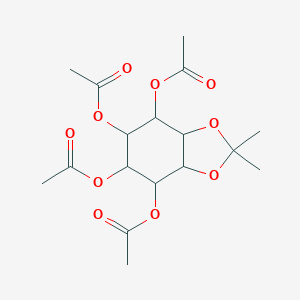
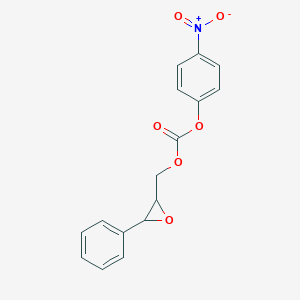
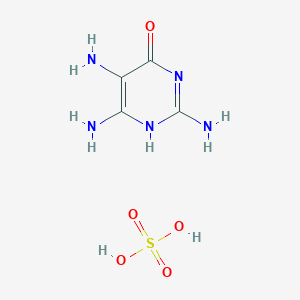
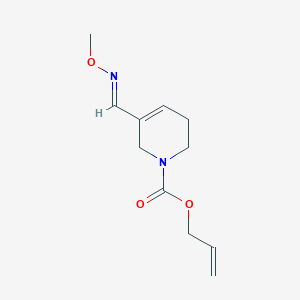
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
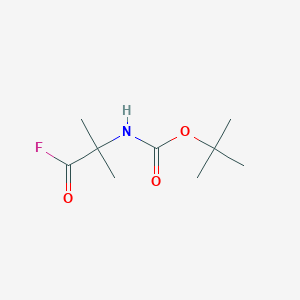
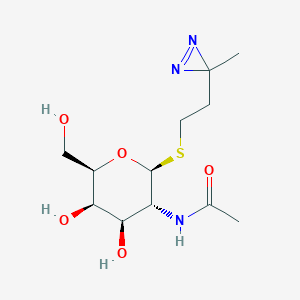
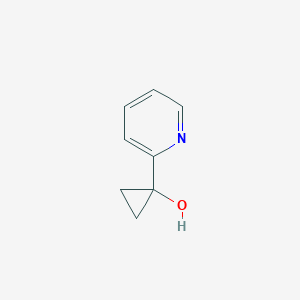
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
